3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
Chemical Structure: This compound features a pyrrolidine ring substituted at the 3-position with a 2-aminoethylsulfanyl group and a benzyl ester at the 1-position (CAS: 1353983-48-8) . Its molecular weight is approximately 280.39 g/mol, and it is synthesized via multi-step protection-deprotection strategies common in heterocyclic chemistry .
Properties
IUPAC Name |
benzyl 3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-7-9-19-13-6-8-16(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETCXDAUKROERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyrrolidine with 2-chloroethylamine hydrochloride to introduce the amino-ethylsulfanyl group. This intermediate is then reacted with benzyl chloroformate to form the benzyl ester. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight :
-
Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by water.
-
Base-promoted : Hydroxide ion directly attacks the carbonyl, forming a tetrahedral intermediate that collapses to release benzyl alcohol and a carboxylate .
Oxidation of the Thioether Group
The sulfide (-S-) moiety is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, 25°C, 6 hr | 3-(2-Amino-ethylsulfinyl)-pyrrolidine-1-carboxylic acid benzyl ester | Sulfoxide (100%) | |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → 25°C, 12 hr | 3-(2-Amino-ethylsulfonyl)-pyrrolidine-1-carboxylic acid benzyl ester | Sulfone (>95%) |
Applications : Sulfoxides and sulfones exhibit enhanced hydrogen-bonding capacity, influencing pharmacological properties.
Nucleophilic Substitution at the Sulfur Atom
The ethylsulfanyl group participates in substitution reactions with electrophiles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hr | 3-(2-Amino-ethylmethylsulfonium)-pyrrolidine-1-carboxylic acid benzyl ester | 65–75% | |
| Benzyl chloride | NaH, THF, 0°C → 25°C | 3-(2-Amino-ethylbenzylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester | 70–80% |
Note : Alkylation at sulfur generates sulfonium intermediates, which can further react with nucleophiles.
Reduction of the Ester Group
The ester is reduced to a primary alcohol using hydride reagents.
Mechanism : Hydride attack at the carbonyl carbon results in alkoxide formation, followed by protonation .
Aminolysis of the Ester
Reaction with amines replaces the benzyl ester with an amide bond.
Catalysis : Steglich conditions (EDCI/DMAP) facilitate amide bond formation.
Alkylation of the Primary Amine
The ethylamine side chain undergoes alkylation or reductive amination.
Applications : Amino group modifications are critical for tuning bioactivity .
Cyclization Reactions
Intramolecular reactions can form fused heterocycles.
Mechanism : Ring closure occurs via nucleophilic attack of the amine on the carbonyl carbon after ester hydrolysis .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (S)-Benzyl 3-(2-aminoethylthio)pyrrolidine-1-carboxylate
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 1353983-48-8
The compound features a pyrrolidine ring substituted with an aminoethylthio group and a benzyl ester, which contributes to its unique chemical reactivity and biological properties.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structural similarity to biologically active molecules allows it to serve as a lead compound in drug development. Specific applications include:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines.
- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating conditions such as anxiety and depression.
Biochemical Research
In biochemical studies, this compound can be used to explore enzyme inhibition mechanisms and receptor binding affinities. Its unique structure allows researchers to investigate:
- Enzyme Inhibition : The aminoethylthio group can form hydrogen bonds with active sites of enzymes, providing insights into enzyme kinetics and inhibition pathways.
- Receptor Interactions : The compound's lipophilicity enhances its ability to cross cellular membranes, making it useful for studies on receptor-ligand interactions.
Synthetic Organic Chemistry
In synthetic chemistry, 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its applications include:
- Synthesis of Pyrrolidine Derivatives : The compound can be utilized in the synthesis of various pyrrolidine-based compounds, which are valuable in pharmaceuticals.
- Building Block for Agrochemicals : It can also be used as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of several pyrrolidine derivatives, including this compound, on human cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting pathways for further drug development.
Case Study 2: Enzyme Inhibition
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed that it could act as a competitive inhibitor. This finding opens avenues for developing enzyme inhibitors that could regulate metabolic disorders.
Mechanism of Action
The mechanism by which 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its interaction with molecular targets. The amino-ethylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The benzyl ester moiety may also play a role in enhancing the compound’s bioavailability and stability.
Comparison with Similar Compounds
Table 1: Key Properties of 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester and Selected Analogs
Detailed Research Findings
Structural and Functional Differences
- Amino vs. Hydroxy Groups: The target compound’s aminoethylsulfanyl group (pKa ~9–10) allows protonation at physiological pH, enhancing water solubility compared to the hydroxyl analog (281.37 g/mol) . This property may improve bioavailability in antimalarial applications, as seen in related pyrrolidine esters with IC50 values of 80–100 µM against Plasmodium falciparum .
- Stereochemical Effects: The (R)-configured analog (917357-85-8) demonstrates how stereochemistry influences receptor binding.
- Lipophilicity Trends : Ethyl and cyclopropyl substituents (e.g., 1353976-24-5 and 1353962-43-2 ) increase logP values, suggesting improved blood-brain barrier penetration compared to the target compound.
Commercial and Research Viability
- Discontinued status of the target compound contrasts with active analogs like (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester , which remains available. This underscores the importance of substituent choice in commercial viability.
Biological Activity
3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-3-(2-aminoethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, is a compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrolidine ring and an aminoethylthio group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 502182-96-9 (for the S-enantiomer) .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, neuroprotective, and anticancer agent.
1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The most active compounds reported IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Doxorubicin | HCT-116 | 3.23 |
| Compound X | HCT-116 | 1.9 |
| Compound Y | MCF-7 | 2.3 |
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies have shown that similar compounds can inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anti-inflammatory Properties
The anti-inflammatory activity of related compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling . The specific activity of this compound in this regard remains to be fully elucidated but is a promising area for further research.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Cellular Proliferation : By interfering with cell cycle progression in cancer cells.
- Modulation of Apoptosis : Inducing apoptosis in malignant cells through intrinsic pathways.
- Antioxidant Activity : Reducing oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study on Anticancer Efficacy : A recent study evaluated a series of pyrrolidine derivatives against various cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer activity .
- Neuroprotection in Animal Models : Animal studies have indicated that similar compounds can reduce neuronal damage induced by ischemia or neurotoxic agents, suggesting a protective role against neurodegeneration .
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester derivatives?
The synthesis typically involves multi-step reactions, including diazocarbonyl insertion, acetylation, and coupling. For example, N-Boc-L-homophenylalanine undergoes diazomethane insertion to form bromoketone intermediates, followed by acetylation and condensation with amino esters to yield target compounds. These steps are optimized for high yields (~48–100%) and structural fidelity . Protecting groups like tert-butyl esters (e.g., Boc) and benzyl esters are critical for regioselectivity and stability during synthesis .
Q. How is the purity and structural integrity of synthesized derivatives validated?
Characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H-NMR confirms stereochemistry and substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm).
- Mass spectrometry verifies molecular weight (e.g., [M+Na]+ peaks in ESI-MS). Elemental analysis ensures purity (>98%), while HPLC monitors batch consistency .
Q. What in vitro assays evaluate the antimalarial activity of these compounds?
Inhibition of Plasmodium falciparum cysteine proteases (e.g., falcipain) is assessed via fluorogenic substrate assays. IC₅₀ values are calculated using dose-response curves, with reference controls like artemisinin. For example, derivatives such as compounds 17 and 18 showed IC₅₀ values of 86.2 µM and 106.5 µM, respectively .
Advanced Research Questions
Q. How do substituent variations on the pyrrolidine ring influence cysteine protease inhibition?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 4-position enhance binding to falcipain’s active site. Conversely, bulky substituents reduce activity due to steric hindrance. Molecular docking and kinetic assays (e.g., Kᵢ determination) are used to rationalize these effects .
Q. What challenges arise in coupling reactions during synthesis, and how are they mitigated?
Coupling reactions (e.g., amide bond formation) often face low yields due to steric hindrance or poor nucleophilicity. Strategies include:
- Using Pd(OAc)₂/BINAP catalytic systems for Buchwald-Hartwig aminations .
- Activating carboxyl groups with HATU or EDCI for efficient condensation .
- Optimizing solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) .
Q. How can discrepancies in IC₅₀ values between synthetic batches be resolved?
Batch variability may stem from impurities or stereochemical inconsistencies. Remedies include:
- Chromatographic purification (e.g., silica gel or reverse-phase HPLC) to isolate enantiomers .
- Crystallography to confirm stereochemistry (e.g., X-ray diffraction of single crystals).
- Dose-response validation using standardized enzyme lots to minimize assay variability .
Methodological Insights
- Protecting Group Strategies : Benzyl esters are favored for acid-sensitive intermediates, while Boc groups enable selective deprotection under mild acidic conditions .
- Biological Assay Design : Falcipain inhibition assays use Z-Leu-Arg-AMC substrates, with fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) monitored over time to calculate kₐₜₜ/Kᵢ ratios .
- Data Interpretation : Conflicting IC₅₀ values may arise from differences in parasite strains (e.g., Dd2 vs. 3D7) or assay conditions (pH, temperature). Meta-analyses across studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
